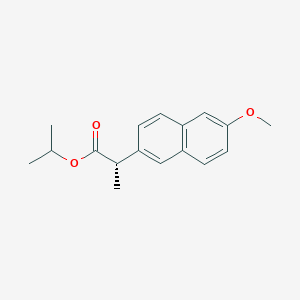

Naproxen Isopropyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20O3 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3/t12-/m0/s1 |

InChI Key |

KABDXMXJNHRMMO-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Naproxen Isopropyl Ester

Synthetic Routes and Methodologies

The transformation of naproxen (B1676952) into its isopropyl ester derivative can be accomplished through various synthetic strategies. These methods range from direct, single-step protocols to multi-step sequences involving activated intermediates, each with distinct advantages concerning reaction conditions, efficiency, and stereochemical control.

Direct Fischer Esterification Protocols

The most straightforward method for synthesizing naproxen isopropyl ester is the direct Fischer esterification. This acid-catalyzed condensation reaction involves heating naproxen with isopropanol (B130326). A strong acid, typically concentrated sulfuric acid (H₂SO₄), is employed as the catalyst to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. banglajol.inforesearchgate.netbanglajol.infomasterorganicchemistry.com

The general protocol involves refluxing a mixture of naproxen, a substantial excess of the respective alcohol (in this case, isopropanol), and a catalytic amount of concentrated sulfuric acid. banglajol.inforesearchgate.netnajah.edu The reaction is typically stirred for several hours at an elevated temperature, such as 80°C. banglajol.inforesearchgate.net Upon completion, the reaction is quenched, and the product is isolated and purified, often through techniques like liquid-liquid extraction and column chromatography. banglajol.inforesearchgate.net

Optimized Esterification Conditions and Yields

The Fischer esterification is an equilibrium-limited process. masterorganicchemistry.com To optimize the yield of the desired ester, the equilibrium must be shifted toward the product side. This is commonly achieved by applying Le Chatelier's principle in two ways: using one of the reactants in a large excess or removing one of the products as it forms. masterorganicchemistry.com In the synthesis of naproxen esters, using the alcohol as the solvent ensures a large excess is present, driving the reaction forward. banglajol.inforesearchgate.netmasterorganicchemistry.com

In a specific study, the direct Fischer esterification of naproxen with isopropanol, refluxed at 80°C for 2-4 hours with sulfuric acid as the catalyst, resulted in an isolated yield of 81% for this compound. banglajol.inforesearchgate.net This yield was noted to be an improvement over some previously reported figures. banglajol.info General strategies for optimizing Fischer esterification for industrial-scale production include the careful adjustment of temperature, pressure, and catalyst loading, as well as the potential use of continuous flow reactors to enhance efficiency. numberanalytics.com

Stereospecific Synthesis Approaches to Naproxen and its Esters

For pharmaceutical applications, the biological activity of naproxen resides almost exclusively in the (S)-enantiomer. Therefore, stereospecific synthesis methods that produce (S)-naproxen esters without racemization are of paramount importance. Racemization can occur at the chiral center, which is both benzylic and adjacent to the carbonyl group, especially under harsh reaction conditions. nih.gov

To circumvent this, milder esterification methods have been developed. One such approach involves the use of trichloroacetimidate (B1259523) electrophiles. In this method, chiral (S)-naproxen can be treated with an imidate at room temperature to provide the desired ester in high yield with virtually no loss of enantiomeric purity. nih.gov

Alternative stereospecific strategies often focus on the resolution of racemic mixtures. Enzymatic methods, for instance, can be used for the stereoselective hydrolysis of a racemic naproxen ester. Esterases can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester (e.g., the (S)-ester) from the hydrolyzed acid (the (R)-acid). nih.govnih.govfrontiersin.org For example, an engineered esterase has been shown to resolve racemic naproxen ethyl ester to produce (S)-naproxen with high enantiomeric excess. nih.govfrontiersin.org Another patented process describes a sequence of stereospecific reactions starting from 1-chloro-2-methoxy-naphthalene, which proceeds through an optically active ester intermediate to produce (S)-naproxen. google.comgoogleapis.com

Alternative Esterification Methods (e.g., via acid chlorides)

To achieve esterification under milder conditions than the direct Fischer-Speier method, naproxen can first be converted into a more reactive acylating agent, such as an acid chloride. Naproxenoyl chloride is prepared by reacting naproxen with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. scielo.org.mxtandfonline.com The resulting naproxenoyl chloride is highly electrophilic and reacts readily with isopropanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. google.comgoogle.com This method avoids the high temperatures and strong acidic conditions of Fischer esterification. scielo.org.mx Phosgene and its derivatives have also been used to prepare naproxen chloride, which can then be converted to various esters. google.comgoogle.com

Another common alternative involves the use of coupling agents to activate the carboxylic acid directly. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an ester bond by activating the carboxyl group of naproxen for attack by the alcohol. uobaghdad.edu.iqmdpi.com This method is typically performed at room temperature and is effective for synthesizing various esters. uobaghdad.edu.iq

Synthesis of Related Naproxen Esters for Comparative Analysis

To understand the nuances of the esterification process, it is useful to compare the synthesis of this compound with that of other simple alkyl esters, such as the methyl and ethyl derivatives.

Methyl and Ethyl Esters

The synthesis of naproxen methyl ester and naproxen ethyl ester can be readily achieved using the same direct Fischer esterification protocol as the isopropyl ester. banglajol.inforesearchgate.netbanglajol.info The primary difference in the procedure is the substitution of isopropanol with methanol (B129727) or ethanol (B145695), respectively. banglajol.inforesearchgate.net

Comparative studies performing these syntheses under identical conditions (reflux at 80°C with H₂SO₄ catalyst) provide valuable insight into the relative reactivity and yields. In one such study, the synthesis of naproxen methyl ester yielded 84%, while the ethyl ester was obtained in 86% yield. banglajol.inforesearchgate.net These yields are slightly higher than the 81% obtained for the isopropyl ester under the same conditions, a difference that may be attributed to the greater steric hindrance of the secondary alcohol (isopropanol) compared to the primary alcohols (methanol and ethanol). banglajol.inforesearchgate.net

Propyl, Butyl, Pentyl, and Hexyl Esters

The synthesis of a series of naproxen alkyl esters, including propyl, butyl, pentyl, and hexyl esters, has been successfully carried out primarily through acid-catalyzed esterification reactions. researchgate.net This method is a common and direct approach for producing ester prodrugs. In a typical procedure, naproxen is reacted with the corresponding alcohol (e.g., propanol, butanol) in the presence of a strong acid catalyst. researchgate.netbanglajol.info

Research has focused on creating these longer-chain esters to produce derivatives with more suitable physicochemical properties for transdermal delivery. researchgate.net The esterification masks the carboxylic acid group of naproxen, which is known to cause gastrointestinal issues. nih.gov The resulting esters are more lipophilic, a characteristic that can enhance penetration through the stratum corneum of the skin. researchgate.net For instance, naproxen butyl ester was successfully synthesized and purified by crystallization to yield a white powder with a melting point of 45°C. researchgate.net These various ester derivatives have been characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm their structure. researchgate.net

Table 1: Synthesis of Naproxen Alkyl Esters

This table summarizes the synthesis of various naproxen alkyl esters as reported in scientific literature.

| Ester Derivative | Synthesis Method | Key Findings | Source |

| Naproxen Propyl Ester | Acid-catalyzed esterification | Synthesized to create prodrugs with physicochemical properties suitable for transdermal delivery. | researchgate.net |

| Naproxen Butyl Ester | Acid-catalyzed esterification | Purified by crystallization; obtained as a white powder with a melting point of 45°C. | researchgate.net |

| Naproxen Pentyl Ester | Acid-catalyzed esterification | Synthesized as part of a series of derivatives for enhanced transdermal absorption. | researchgate.net |

| Naproxen Hexyl Ester | Acid-catalyzed esterification | Successfully synthesized and characterized to improve properties for topical administration. | researchgate.net |

Synthesis of this compound in Ionic Liquid Formulations

A modern approach to drug formulation involves the creation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), where the drug molecule itself is part of an ionic salt that is liquid below 100 °C. mdpi.comacs.org This strategy has been applied to naproxen to enhance properties like solubility and membrane permeability. mdpi.comnih.gov

The synthesis of naproxen-based ionic liquids can involve pairing the naproxen anion with various organic cations. acs.org A notable strategy involves using amino acid esters as the cationic counterpart. mdpi.comnih.gov For example, new salts have been synthesized by combining naproxen with L-proline isopropyl ester or the isopropyl esters of other amino acids like L-valine. mdpi.comnih.gov

One method involves a three-step synthesis pathway to produce the amino acid isopropyl ester salts of naproxen. mdpi.com Another approach is a solvent-free method where an equimolar amount of naproxen is mixed directly with an L-proline alkyl ester (such as the isopropyl ester) at room temperature. nih.gov The resulting L-proline isopropyl ester naproxenate showed a nearly four-fold increase in skin permeation compared to the parent drug. nih.gov

Transforming naproxen into choline-based ionic liquids has also been shown to significantly increase aqueous solubility. acs.org These syntheses demonstrate that converting naproxen into an ionic liquid, particularly using an isopropyl ester derivative as the cation, can yield novel compounds with potentially improved delivery characteristics. mdpi.comnih.gov

Table 2: Naproxen in Ionic Liquid Formulations

This table details various ionic liquid formulations involving naproxen, including those with isopropyl esters.

| Cation | Anion | Synthesis Highlights | Key Findings | Source(s) |

| L-proline isopropyl ester | Naproxen | A solvent-free method was developed, mixing equimolar amounts at room temperature. | Increased the permeation of naproxen through the skin almost four-fold. | nih.gov |

| L-valine isopropyl ester | Naproxen | Synthesized using a three-step method. The resulting salt has a melting point below 100 °C. | The salt can be classified as an ionic liquid. | mdpi.com |

| L-isoleucine isopropyl ester | Naproxen | Synthesized via a three-step method to create pharmaceutically active ionic liquids. | The structure of the amino acid moiety influences the physicochemical properties. | mdpi.com |

| Choline | Naproxen | Synthesized to improve water solubility. | Displayed aqueous solubility up to 100 times higher than the parent NSAID. | acs.org |

| 1-octyl-3-methylimidazole | Naproxen | Prepared to create naproxen-based ionic liquids to solve issues of poor water solubility. | The conversion increased the API's water solubility significantly. | acs.org |

Prodrug Design Principles and Molecular Rationale for Naproxen Isopropyl Ester

Molecular Masking of the Carboxylic Acid Moiety

A primary principle in the design of many NSAID prodrugs is the temporary masking of the carboxylic acid group. najah.edudovepress.comnih.gov This functional group is a common feature in many NSAIDs and is often associated with direct irritation of the gastric mucosa. semanticscholar.orgnajah.edudovepress.com The conversion of naproxen's carboxylic acid to an isopropyl ester effectively neutralizes this acidic site. najah.edubanglajol.info

This molecular masking serves several purposes:

Reduced Gastric Irritation: By masking the free carboxylic acid, the prodrug is less likely to cause local irritation in the stomach, a common side effect of long-term NSAID use. semanticscholar.orgnajah.edunih.gov

Altered Polarity: The esterification of the carboxylic acid group increases the molecule's hydrophobicity. banglajol.info This change in polarity can influence how the drug interacts with biological membranes.

Controlled Drug Release: Ester prodrugs are designed to be stable in the acidic environment of the stomach but are hydrolyzed by esterase enzymes in the blood, liver, and other tissues to release the active naproxen (B1676952). nih.govijrpr.com

Influence of Alkyl Chain Length on Prodrug Characteristics

The choice of the alkyl group in the ester prodrug is critical as it significantly influences the molecule's properties. The length and branching of the alkyl chain can modulate hydrophobicity, lipophilicity, and intermolecular interactions. nih.govresearchgate.net

Hydrophobicity and Lipophilicity Modulation

The conversion of naproxen to its isopropyl ester increases its lipophilicity, or "fat-loving" nature. researchgate.net This is a direct result of replacing the polar carboxylic acid group with a less polar ester group.

Increased Lipophilicity: Studies have shown that increasing the alkyl chain length in naproxen esters generally leads to increased lipophilicity. researchgate.net This property is often quantified by the partition coefficient (log P), which measures a compound's distribution between an oily (octanol) and a watery phase.

Impact of Isopropyl Group: The isopropyl group, with its branched structure, provides a balance between increased lipophilicity and molecular size. While longer, straight-chain alkyl esters might be more lipophilic, the branched nature of the isopropyl group can influence how the molecule packs and interacts with its environment.

A study comparing various alkyl esters of naproxen found that the retention time in HPLC, an indicator of hydrophobicity, increased with the length of the alkyl side chain. banglajol.info This suggests that the isopropyl ester is more hydrophobic than the methyl and ethyl esters. banglajol.info

Impact on Intermolecular Interactions

The modification of naproxen's carboxylic acid group to an ester has a profound effect on its intermolecular interactions. researchgate.netacs.orgnih.gov

Disruption of Dimerization: Naproxen molecules have a strong tendency to form dimeric structures through hydrogen bonding between their carboxylic acid groups. researchgate.netacs.orgnih.gov This dimerization is a key factor in its rapid crystallization. researchgate.netacs.orgnih.gov

Inhibition of Crystallization: By converting the carboxylic acid to an ester, these strong hydrogen bonds are eliminated. researchgate.netacs.orgnih.gov Research has shown that ester derivatives of naproxen, including the isopropyl ester, have a much lower tendency to crystallize and can be more easily vitrified (converted into a glassy, non-crystalline state). researchgate.netacs.orgnih.gov

Van der Waals Interactions: While hydrogen bonding is disrupted, other intermolecular forces, such as van der Waals interactions, become more dominant. Molecular docking studies have suggested that the binding energy and van der Waals interactions of naproxen esters with the COX-2 enzyme are affected by the size of the alkyl group. banglajol.info In one such study, the isopropyl ester showed the lowest binding energy and weaker van der Waals interactions compared to the methyl ester. banglajol.info

Design for Modified Biological Membrane Permeation

A key objective in designing prodrugs like naproxen isopropyl ester is to improve their ability to pass through biological membranes, a critical step for drug absorption. researchgate.netnajah.edu This is particularly relevant for transdermal delivery systems, which aim to deliver the drug through the skin. najah.eduresearchgate.netnajah.edu

Transdermal Diffusion Enhancement Mechanisms

The outermost layer of the skin, the stratum corneum, acts as a significant barrier to the penetration of many drugs. najah.eduresearchgate.netnajah.edu The physicochemical properties of a drug, especially its lipophilicity and solubility, play a crucial role in its ability to cross this barrier. najah.edu

Increased Lipophilicity for Skin Penetration: The increased lipophilicity of this compound is advantageous for transdermal delivery. The lipid-rich environment of the stratum corneum is more permeable to lipophilic compounds.

Enhanced Permeability: Studies have demonstrated that ester prodrugs of naproxen can enhance its permeation through the skin. For instance, research on L-proline alkyl ester salts of naproxen showed that the isopropyl ester derivative had the best permeability through pig skin, increasing the permeation of naproxen almost four-fold compared to the parent drug. nih.govresearchgate.netacs.orgnih.gov Another study investigating naproxen salts with various amino acid isopropyl esters also found that all the salts improved the permeation of naproxen through pig skin compared to the unmodified drug. nih.gov

Solubility and Dissolution Rate Optimization

While increasing lipophilicity is beneficial for crossing lipid membranes, a drug must also have some solubility in aqueous environments to be effectively absorbed and distributed. mdpi.com

Balancing Lipophilicity and Aqueous Solubility: The prodrug strategy aims to find an optimal balance. While naproxen itself has poor water solubility, its ester prodrugs are even less soluble in aqueous solutions. researchgate.net20.198.91 However, the modification can improve solubility in more lipid-like environments. mdpi.com

Improved Dissolution in Lipid Phases: The increased lipophilicity of this compound can lead to better solubility and dissolution rates in the lipid phases of biological membranes and certain drug delivery vehicles like microemulsions. mdpi.com

Formation of Salts to Enhance Solubility: To counteract the decreased water solubility of ester prodrugs, one approach is to form salts. For example, salts of naproxen with amino acid esters have been shown to improve water solubility compared to the parent naproxen. nih.gov Research on L-proline alkyl ester naproxenates demonstrated improved solubility and higher absorption through biological membranes. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Naproxen and its Esters

| Compound | Molecular Weight ( g/mol ) | Log P (Octanol/Water) | Water Solubility |

|---|---|---|---|

| Naproxen | 230.26 | 3.18 | Poor (0.051 mg/cm³) mdpi.com |

| Naproxen Methyl Ester | 244.29 | Higher than Naproxen | Lower than Naproxen |

| Naproxen Ethyl Ester | 258.31 | Higher than Methyl Ester | Lower than Methyl Ester |

Note: Specific Log P and water solubility values for the esters can vary depending on the experimental conditions. The table reflects general trends.

Table 2: Research Findings on Naproxen Ester Permeability

| Naproxen Derivative | Permeation Enhancement (vs. Naproxen) | Key Finding |

|---|---|---|

| L-proline isopropyl ester naproxenate | ~4-fold increase through pig skin nih.govresearchgate.netacs.orgnih.gov | Demonstrated significantly improved transdermal permeability. nih.govresearchgate.netacs.orgnih.gov |

Conceptual Frameworks for Bioreversible Linkages

The design of prodrugs is a strategic chemical modification of a biologically active compound to create a new molecule that can overcome specific pharmaceutical and pharmacokinetic barriers. jiwaji.edu A central tenet of this approach is the concept of a bioreversible linkage , which involves covalently attaching a promoiety or carrier to the active drug. researchgate.netijpsonline.com This linkage is designed to be stable until it reaches a desired biological environment, where it is cleaved, typically by enzymatic action, to release the parent drug and the inert carrier. researchgate.netscispace.com The ideal carrier-linked prodrug is pharmacologically inactive, and its linkage to the drug should be robust enough for chemical stability but susceptible to in vivo cleavage to ensure the rapid and efficient release of the active agent. ijpsonline.comnih.gov

Ester linkages are the most common type of bioreversible linkage used in prodrug design, accounting for a significant percentage of all marketed prodrugs. ijpcbs.com The primary rationale for using an ester linkage, particularly for drugs containing a carboxylic acid group like naproxen, is to mask this polar, ionizable functional group. ijpcbs.comresearchgate.net Masking the carboxylic acid with an ester group increases the molecule's lipophilicity, which can enhance its ability to permeate biological membranes, such as the gastrointestinal tract or the skin. ijpcbs.comresearchgate.net

The "bioreversible" nature of the ester bond is predicated on the ubiquitous presence of esterase enzymes in the body, found in high concentrations in the blood, liver, and other tissues. ijpcbs.com These enzymes, including carboxylesterases, acetylcholinesterase, and butyrylcholinesterase, efficiently catalyze the hydrolysis of the ester bond, regenerating the carboxylic acid of the parent drug and releasing the alcohol promoiety. ijpcbs.com For a prodrug like this compound, this process releases the active naproxen to exert its pharmacological effect, while the isopropyl alcohol carrier is released and metabolized. banglajol.info

The conceptual framework for designing an ester prodrug such as this compound involves several key considerations:

Enzymatic Lability: The ester linkage must be susceptible to hydrolysis by endogenous esterases. nih.gov While many simple esters are readily cleaved, the steric hindrance of the promoiety can affect the rate of hydrolysis. scirp.org For instance, studies on the enzymatic hydrolysis of racemic naproxen esters using lipases and esterases have demonstrated that these enzymes can stereoselectively cleave the ester, highlighting the importance of the enzyme-substrate interaction. mdpi.comnih.govnih.gov

Chemical Stability: The prodrug must be sufficiently stable in the gastrointestinal tract to allow for absorption before significant hydrolysis occurs. researchgate.net This ensures that the majority of the parent drug is released systemically rather than locally in the stomach, which is a key strategy for reducing the gastrointestinal irritation associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Release Kinetics: The rate of conversion from the prodrug to the active drug must be rapid enough to achieve therapeutic concentrations in the plasma. nih.gov Studies on piperazinyl alkyl esters of NSAIDs, for example, showed that each prodrug was quantitatively hydrolyzed to naproxen in human serum, with varying half-lives depending on the specific ester structure. google.com

The design of this compound is a direct application of these principles. The isopropyl group acts as a transient carrier, covalently linked to naproxen's carboxylic acid via an ester bond. banglajol.info This linkage temporarily inactivates the drug and increases its lipophilicity. Upon absorption, esterases in the body hydrolyze the ester bond, releasing active naproxen and isopropyl alcohol, a generally non-toxic byproduct. ijpsonline.comijpcbs.com This bioreversible process allows the drug to bypass certain barriers while ensuring its subsequent activation in vivo. researchgate.net

Table 1: Research Findings on Naproxen Ester Derivatives

| Derivative | Key Finding | Research Focus | Citation |

| This compound | Possessed the lowest binding energy towards the COX-2 enzyme in a molecular docking study, suggesting a potential difference in enzyme interaction compared to other esters. | In vivo and in silico analgesic and anti-inflammatory activity. | banglajol.inforesearchgate.net |

| Naproxen Methyl Ester | Showed potent peripheral analgesia (82.09% writhing inhibition) and the highest binding energy towards the COX-2 enzyme in a docking study. | In vivo and in silico analgesic and anti-inflammatory activity. | banglajol.inforesearchgate.net |

| Naproxen Ethyl Ester | Demonstrated potent peripheral analgesia (82.59% writhing inhibition), slightly higher than the methyl ester and parent naproxen. | In vivo and in silico analgesic and in-flammatory activity. | banglajol.inforesearchgate.net |

| Naproxen Butyl Ester | Synthesized and formulated for topical administration to improve transdermal drug delivery by increasing lipophilicity. | Synthesis and characterization for enhanced transdermal absorption. | researchgate.net |

| L-proline Isopropyl Ester Naproxenate | Showed the highest permeability through pig skin among various L-proline alkyl ester salts of naproxen, increasing permeation almost four-fold compared to naproxen alone. | Synthesis of novel naproxen salts for increased skin permeability. | nih.gov |

Mechanistic and Molecular Interaction Studies

Enzyme-Mediated Hydrolysis of Ester Bonds

The conversion of Naproxen (B1676952) Isopropyl Ester, a prodrug, into its active form, Naproxen, is contingent upon the enzymatic cleavage of its ester bond. This biotransformation is primarily mediated by esterase enzymes present in various biological tissues. The rate and extent of this hydrolysis are critical determinants of the compound's pharmacokinetic profile.

The hydrolysis of naproxen esters is influenced by the type of esterase and the structure of the ester group. Studies on various naproxen esters have shown differential activity with various enzymes. For instance, an engineered esterase from Bacillus subtilis (BS2m) has demonstrated significant activity in the enantioselective hydrolysis of naproxen esters, outperforming homologous enzymes from Halomonas elongata (HeE) and Bacillus coagulants (BCE). mdpi.com Specifically, for a naproxen ester, the BS2m enzyme achieved a 55% molar conversion after 48 hours, whereas the HeE enzyme resulted in 35% conversion, and the BCE enzyme was completely inactive. mdpi.comresearchgate.net

The steric hindrance of the ester's alkyl group plays a crucial role in enzyme-substrate interaction. The branched nature of the isopropyl group in Naproxen Isopropyl Ester can negatively affect the rate of hydrolysis compared to linear alkyl esters like methyl or ethyl esters. This is supported by findings where naproxen esters with branched linkers near the scissile ester bond were hydrolyzed with lower activity by the thermophilic esterase EstD11.

Kinetic studies are essential to understanding the rate of conversion of the prodrug to the active drug in a biological environment. Research on similar naproxen ester prodrugs has been conducted in simulated biological matrices, such as liver homogenates and buffer solutions at physiological pH, to model these processes. nih.govresearchgate.net For example, the hydrolysis kinetics of various naproxen esters have been studied at 37°C across a range of pH values to simulate different physiological compartments. researchgate.net While specific kinetic parameters for the isopropyl ester in matrices like plasma or liver homogenates are not extensively detailed in the available literature, it is understood that esterases within these matrices are responsible for the hydrolytic activation. najah.edu

The stability and hydrolysis rate of this compound are influenced by the pH of the surrounding medium. Generally, ester hydrolysis can be catalyzed by both acid and base. Studies on naproxen ester conjugates have shown that the ester linkage is stable at a physiological pH of 7.4, with minimal non-enzymatic hydrolysis. nih.gov However, the rate of chemical hydrolysis increases at more alkaline pH values. nih.gov

Due to the low water solubility of many naproxen esters, cosolvents are often required in experimental setups. mdpi.comresearchgate.net For instance, biotransformations of naproxen esters have been performed in buffer solutions containing 10% DMSO as a cosolvent to ensure substrate solubility. mdpi.com The use of surfactants like Triton® X-100 has also been explored to overcome the high degree of insolubility of some naproxen esters, which can otherwise hinder efficient bioconversion. mdpi.comresearchgate.net

Molecular Interactions with Cyclooxygenase (COX) Enzymes

Once hydrolyzed to naproxen, the active compound exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. However, molecular docking studies have also been performed on the ester form to predict its potential direct interactions with the COX active site.

Molecular docking studies provide insight into the binding affinity of a ligand to a protein target. For this compound, these studies have been conducted to compare its interaction with the COX-2 enzyme against the parent compound, naproxen, and other alkyl esters. banglajol.inforesearchgate.net The binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger binding interaction. biomedres.us

A comparative docking study revealed that this compound has a lower binding energy for the COX-2 enzyme compared to naproxen and its methyl ester counterpart. banglajol.inforesearchgate.net This suggests a potentially weaker interaction for the intact ester prodrug with the active site of the enzyme.

| Compound | Binding Energy (ΔGbind kcal/mol) |

|---|---|

| Naproxen | -63.94 |

| Naproxen Methyl Ester | -66.33 |

| This compound | -33.12 |

Data sourced from a 2023 study by Rahman S.M. et al., published in the Dhaka University Journal of Pharmaceutical Sciences. banglajol.info

The interaction between a ligand and the amino acid residues within the enzyme's active site determines the binding orientation and affinity. For naproxen, key interactions within the COX-2 active site involve hydrogen bonding with Arg-120 and Tyr-355, and multiple π-alkyl and van der Waals interactions with residues such as Val-349 and Trp-387. nih.govresearchgate.net

| Compound | van der Waals Energy (kcal/mol) | Distance from Ligand (Å) |

|---|---|---|

| Naproxen | -1.579 | 2.433 |

| Naproxen Methyl Ester | -1.320 | 2.409 |

| Naproxen Ethyl Ester | 0.059 | 2.200 |

| This compound | 0.377 | 2.174 |

Data sourced from a 2023 study by Rahman S.M. et al., published in the Dhaka University Journal of Pharmaceutical Sciences. banglajol.info

Conformational Effects on Enzyme Inhibition

The esterification of naproxen to form this compound introduces conformational changes that significantly influence its interaction with enzymes, particularly cyclooxygenase-2 (COX-2). Molecular docking studies have been employed to elucidate the nature of this interaction. These computational analyses suggest that the binding affinity of naproxen esters to the COX-2 active site is affected by the alkyl chain length. semanticscholar.orgbanglajol.info

In a comparative study with methyl and ethyl esters of naproxen, the isopropyl ester demonstrated the lowest binding energy towards the COX-2 enzyme. semanticscholar.orgbanglajol.infobanglajol.info This lower binding energy is attributed to weaker van der Waals interactions, which may consequently affect its COX inhibition capabilities. semanticscholar.orgbanglajol.infobanglajol.info The binding energy (ΔGbind) is a measure of the strength of the interaction between the ligand (this compound) and the protein (COX-2); a more negative value typically indicates a stronger binding affinity. banglajol.info For this compound, the calculated binding energy was found to be less favorable compared to naproxen and its smaller esters, indicating a potentially weaker inhibitory effect stemming from its specific conformation within the enzyme's active site. banglajol.info

| Compound | Binding Energy (ΔGbind kcal/mol) |

|---|---|

| Naproxen Methyl Ester | -66.33 |

| Naproxen | -63.94 |

| This compound | -33.12 |

In Vitro Cellular Studies (Non-Clinical)

Cell Viability Assessments (e.g., fibroblast cells, macrophage cell lines)

The effect of this compound, particularly in the form of its salts, on cell viability has been investigated in non-clinical in vitro models. One study focused on new salts of L-proline alkyl ester naproxenates, which included the isopropyl derivative, and tested their toxicity against murine L929 fibroblast cells. nih.gov The results from this research indicated that these compounds, including the L-proline isopropyl ester naproxenate, exhibited a similar effect on cell viability as the parent drug, naproxen. nih.gov This suggests that the modification into this specific ester salt does not introduce additional risk in terms of cellular toxicity to fibroblasts. nih.gov

Modulation of Cellular Processes (e.g., growth inhibition)

Derivatives of naproxen have been shown to modulate cellular processes such as cell growth. Specifically, L-proline isopropyl ester naproxenate was observed to cause modest growth inhibition in murine fibroblast cell cultures, particularly at the highest concentrations tested. nih.gov This inhibitory effect was found to be comparable to that of the unmodified naproxen, indicating that the esterification does not significantly alter this particular cellular response. nih.gov Other research has noted that different modifications of naproxen can lead to growth inhibitory activity against colon tumor cells through mechanisms that are independent of COX-enzyme inhibition. nih.gov

Evaluation of Antimicrobial Properties of Salts

While the parent compound naproxen has been evaluated for antimicrobial potency, specific studies focusing on the antimicrobial properties of this compound salts are not extensively detailed in the reviewed literature. nih.govdergipark.org.trdergipark.org.tr Research on naproxen itself has shown activity primarily against Gram-positive bacteria. dergipark.org.trdergipark.org.tr However, dedicated studies evaluating the antimicrobial spectrum and efficacy of salts of this compound are required to determine if this modification impacts its antimicrobial characteristics.

Physicochemical Determinants of Molecular Dynamics

Glass-Forming Ability and Crystallization Tendency

The physicochemical properties of naproxen esters are crucial determinants of their molecular dynamics, including their tendency to form a glassy amorphous state versus a crystalline solid. The conversion of crystalline drugs to an amorphous state can be a strategy to improve solubility. researchgate.net While the glass-forming ability and crystallization tendency are important parameters for drug formulation, specific data for this compound are limited. kinampark.comsemanticscholar.org

However, studies on L-proline alkyl ester naproxenates provide some insight into the thermal properties of a salt form of the ester. The L-proline isopropyl ester naproxenate salt is a solid at room temperature and was found to have a significantly lower onset temperature of thermal degradation (Tonset) compared to the parent naproxen. nih.gov This suggests lower thermal stability for the ester salt. nih.gov Specifically, the branched isopropyl chain resulted in the lowest thermal stability among the tested alkyl esters, which could influence its crystallization behavior and tendency to exist in an amorphous state. nih.gov

| Compound | Property | Value |

|---|---|---|

| L-proline isopropyl ester naproxenate | Onset of Thermal Degradation (Tonset) | 99.6 °C |

| Naproxen | Onset of Thermal Degradation (Tonset) | 249.9 °C |

Intermolecular Hydrogen Bonding and Dimeric Structures

This compound's molecular structure fundamentally influences its capacity for intermolecular interactions, distinguishing it from its parent compound, naproxen. The esterification of the carboxyl group, replacing the acidic proton with an isopropyl group, removes the potential for the classic hydrogen-bonded dimeric structures commonly observed in the crystalline state of carboxylic acids like naproxen. In such dimers, two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. As this compound lacks a carboxyl hydrogen, it cannot act as a hydrogen bond donor in this manner, and therefore does not form these characteristic dimeric structures.

However, the oxygen atoms within the ester and methoxy (B1213986) groups of this compound can function as hydrogen bond acceptors. The potential for intermolecular hydrogen bonding has been primarily elucidated through molecular docking studies, which simulate the interaction of the compound within the active sites of enzymes, such as cyclooxygenase-2 (COX-2). These in silico analyses provide insight into the specific intermolecular forces that govern its binding and biological activity.

The key intermolecular hydrogen bonding interactions for this compound, as identified in molecular docking studies with the COX-2 enzyme, are detailed below.

| Interacting Molecule/Residue | Functional Group on this compound | Type of Interaction |

| Arginine (ARG120) | Ester Group Oxygen | Hydrogen Bond Acceptor |

Advanced Analytical Characterization and Methodologies

Chromatographic Techniques for Purity and Quantification

Chromatography is indispensable for separating Naproxen (B1676952) Isopropyl Ester from its parent compound, synthesis precursors, and potential degradation products. Techniques such as HPLC, HPTLC, and GC-MS provide the necessary resolution and sensitivity for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying Naproxen Isopropyl Ester. Method development for this compound often involves reversed-phase chromatography, which separates molecules based on their hydrophobicity.

A specific method for the analysis of this compound has been detailed, achieving separation with a retention time (Rt) of 21.74 minutes. The development of a robust HPLC method requires careful optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For Naproxen and its derivatives, C18 columns are commonly employed due to their versatility and effectiveness in separating moderately nonpolar compounds.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid like acetic acid or trifluoroacetic acid to control the pH and improve peak shape. UV detection is standard, with wavelengths set around 230 nm or 254 nm, where the naphthalene (B1677914) chromophore of the molecule exhibits strong absorbance.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Analyte | This compound | Naproxen | Naproxen Related Substances |

| Column | Not Specified | Inertsil 5-ODS-3V (C18, 5 µm, 250 x 4.6 mm) | YMC-ODS A Pack (5 µm, 250mm × 4.6mm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (50:49:1 v/v/v) | Acetonitrile:Methanol:1% Acetic Acid (40:20:40 v/v/v) | Acetonitrile:10 mM Ammonium Acetate Buffer, pH 3.8 (550:450 v/v) |

| Flow Rate | 1.0 mL/min | Not Specified | 0.8 mL/min |

| Detection | Not Specified | UV at 230 nm | UV at 254 nm |

| Retention Time | 21.74 min | Not Specified | ~5.9 min |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the analysis of Naproxen and its esters. This technique is particularly useful for routine quality control, stability studies, and screening for impurities.

In HPTLC, separation is achieved on plates pre-coated with a stationary phase, typically silica (B1680970) gel 60 F254. The sample is applied as a narrow band, and the plate is developed in a chamber containing a suitable mobile phase. For Naproxen and related compounds, a common mobile phase system is a mixture of toluene, methanol, and glacial acetic acid. After development, the separated bands are visualized under UV light (at 254 nm) and quantified using a densitometer. The Rf (retardation factor) value is characteristic for each compound under specific conditions and is used for identification.

| Parameter | Method for Naproxen & Diphenhydramine |

| Stationary Phase | Aluminum plates precoated with silica gel 60 F254 |

| Mobile Phase | Toluene:Methanol:Glacial Acetic Acid (7.5:1:0.2, v/v/v) |

| Detection | Densitometry at 230 nm |

| Rf Value (Naproxen) | 0.61 ± 0.06 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the products of hydrolysis of this compound. Upon hydrolysis, the ester bond is cleaved, yielding Naproxen and isopropyl alcohol. GC-MS is ideally suited for this analysis because it separates volatile compounds in the gas phase and provides definitive structural information through mass spectrometry.

In a typical procedure, the hydrolysis reaction mixture would be injected into the GC. The volatile isopropyl alcohol would travel quickly through the column and be identified by its characteristic retention time and mass spectrum. Naproxen, being less volatile, would require derivatization (e.g., silylation) to convert its carboxylic acid group into a more volatile ester or ether before GC analysis. The resulting derivative would then be separated on the GC column and its mass spectrum would be compared against a known standard or library for positive identification. The mass spectrometer fragments the molecules into characteristic ions, providing a unique "fingerprint" for each hydrolysis product.

Spectroscopic Characterization

Spectroscopic methods are essential for the unequivocal structural confirmation of this compound. Techniques like NMR provide detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of structural detail.

The ¹H NMR spectrum provides precise information on the chemical environment of each proton. For this compound, the spectrum shows characteristic signals for the aromatic protons of the naphthalene ring, the methoxy (B1213986) group (OCH₃), the chiral proton of the propionate (B1217596) group (CH), and the methyl protons (CH₃). Crucially, it also displays distinct signals for the isopropyl ester moiety: a multiplet (septet) for the single CH proton and two doublets for the six equivalent methyl (CH₃) protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.69 - 7.11 | m (multiplet) | 8.8, 8.4, 7.6, 0.8 |

| Isopropyl CH | 5.00 | m (multiplet) | - |

| Methoxy (OCH₃) | 3.90 | s (singlet) | - |

| Propionate CH | 3.78 | q (quartet) | - |

| Propionate CH₃ | 1.55 | d (doublet) | 6.8 |

| Isopropyl CH₃ (1) | 1.22 | d (doublet) | 6.4 |

| Isopropyl CH₃ (2) | 1.11 | d (doublet) | 6.4 |

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. Key signals include those for the aromatic carbons, the methoxy carbon, and the carbons of the propionate side chain. The esterification of Naproxen to its isopropyl ester induces significant changes in the ¹³C NMR spectrum. The carbonyl carbon (C=O) signal shifts from the carboxylic acid range (~180 ppm in Naproxen) to the ester range (around 174-175 ppm). Additionally, new signals appear corresponding to the methine (CH) and methyl (CH₃) carbons of the isopropyl group.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound provides clear evidence of its structure, particularly when compared to the parent compound, Naproxen.

The most telling difference is in the carbonyl (C=O) stretching region. In Naproxen, the carboxylic acid C=O stretch appears as a strong band around 1725 cm⁻¹. In this compound, this band shifts to a characteristic ester C=O stretching frequency at approximately 1729 cm⁻¹. Another key feature is the absence of the broad O-H stretching band (typically found between 2500-3300 cm⁻¹) that is characteristic of the carboxylic acid group in Naproxen's spectrum. The spectrum of the ester also shows strong C-O stretching bands associated with the ester linkage, typically in the 1300-1100 cm⁻¹ region.

| Functional Group | This compound Wavenumber (cm⁻¹) | Naproxen Wavenumber (cm⁻¹) | Key Observation |

| C=O Stretch (Ester/Acid) | ~1729 | ~1725 | Shift in carbonyl frequency confirms ester formation. |

| O-H Stretch (Acid) | Absent | Broad, ~2500-3300 | Absence of broad O-H band confirms loss of carboxylic acid. |

| C-O Stretch (Ester) | ~1167 | - | Presence of strong C-O ester bands. |

| Aromatic C=C Stretch | ~1604, 1638 | ~1631 | Characteristic aromatic ring vibrations present in both. |

| Aliphatic C-H Stretch | ~2972 | ~2840 | C-H vibrations from alkyl portions of the molecules. |

UV-Visible Spectrophotometry for Quantification and Kinetic Studies

UV-Visible spectrophotometry is a fundamental technique for the quantification of aromatic compounds like this compound, owing to the strong ultraviolet absorbance of its naphthalene chromophore. The methodology is rooted in the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.

For quantitative analysis, a standard stock solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol. wjpsonline.com This solution is then serially diluted to create a series of calibration standards. The UV spectrum is scanned across a range, typically 200–400 nm, to determine the wavelength of maximum absorbance (λmax). For the parent compound, naproxen, and its sodium salt, λmax has been identified at various wavelengths, including 230 nm, 242 nm, and 261 nm, depending on the solvent. wjpsonline.comimpactfactor.orgnih.govscirp.org A similar λmax is expected for the isopropyl ester due to the identical chromophoric system. The absorbance of each standard is measured at this λmax, and a calibration curve of absorbance versus concentration is plotted. The linearity of this method has been demonstrated for naproxen over concentration ranges such as 4-36 µg/mL with a high coefficient of determination (r² > 0.99). scirp.org The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

This technique is also invaluable for kinetic studies, particularly for monitoring the hydrolysis of the ester back to naproxen. researchgate.net The rate of hydrolysis can be tracked over time by measuring the change in absorbance at a specific wavelength. researchgate.net For instance, kinetic studies of naproxen derivatives have been conducted in various pH buffers at physiological temperatures (37 °C) to simulate biological conditions. researchgate.net The degradation of naproxen itself has been followed using UV spectroscopy in studies investigating its stability under various conditions, such as in a UV/chlorine process, where the degradation was found to follow pseudo-first-order kinetics. rsc.org

Table 1: UV Spectrophotometric Parameters for Naproxen Quantification Note: Data is based on the parent compound, Naproxen, and is applicable to the ester due to the shared chromophore.

| Parameter | Value | Solvent/Condition | Reference |

| λmax | 230 nm | Methanol, Buffer (pH 6.8 & 9) | scirp.org |

| λmax | 242 nm | Ethanol | wjpsonline.com |

| λmax | 261 nm | Methanol | nih.gov |

| Linearity Range | 4 - 36 µg/mL | Methanol | scirp.org |

| Molar Absorptivity (ε) | 2.299 × 10⁴ L∙mol⁻¹cm⁻¹ | Methanol | scirp.org |

Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for the definitive structural confirmation and bioanalysis of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

For structural confirmation, the molecule is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. nih.gov For this compound (C₁₇H₂₀O₃), the expected molecular weight is approximately 272.34 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation pattern of naproxen is well-characterized, often involving the initial cleavage of the carboxylic acid group. core.ac.uk For the isopropyl ester, fragmentation would likely involve the loss of the isopropoxy group or the entire ester moiety, providing a unique fingerprint for positive identification.

In bioanalysis, LC-MS/MS is the gold standard for quantifying the compound and its metabolites in complex biological matrices like plasma, saliva, or urine. impactfactor.orgnih.govnih.gov The method offers exceptional selectivity and sensitivity, allowing for the detection of very low concentrations. For instance, LC-MS/MS has been used to quantify naproxen and its primary metabolite, 6-O-desmethylnaproxen, in saliva samples for pharmacokinetic studies. nih.gov A typical bioanalytical method involves sample extraction, chromatographic separation on a C18 column, and detection using MS/MS in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.govdbc.wroc.pl This approach allows for accurate quantification even in the presence of interfering substances.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for glass transition)

Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) is particularly important for characterizing the thermal behavior of pharmaceutical compounds like this compound, including its melting point and glass transition temperature (Tg).

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For a crystalline solid, DSC analysis will show a sharp endothermic peak corresponding to its melting point. The melting point of pure crystalline naproxen is consistently observed around 153-158 °C. researchgate.netresearchgate.net

When a compound is in an amorphous (non-crystalline) state, it does not have a distinct melting point. Instead, it exhibits a glass transition, which is the reversible transition from a hard, glassy state to a more rubbery, viscous state. This is detected by DSC as a step-like change in the heat capacity, appearing as a baseline shift in the thermogram. nih.gov The glass transition temperature (Tg) is a critical parameter for assessing the stability of amorphous formulations, as molecular mobility increases significantly above this temperature, raising the risk of crystallization. mdpi.com While specific DSC data for amorphous this compound is not widely published, the technique is directly applicable. Studies on amorphous naproxen have successfully determined its Tg, which occurs below 0 °C. nih.gov To determine the Tg of amorphous this compound, the sample would be heated in a DSC instrument, and the resulting thermogram would be analyzed for the characteristic step change in heat flow.

Advanced Physico-Chemical Property Determination

The solubility of a compound is a critical physicochemical property. Naproxen, the parent acid, is poorly soluble in water at low pH but becomes freely soluble at pH values above 6. hmdb.ca Its solubility has been extensively studied in a wide array of organic solvents. researchgate.netresearchgate.netdaneshyari.com

As an ester, this compound is expected to have significantly lower aqueous solubility than its parent acid due to the masking of the polar carboxylic acid group. Conversely, its solubility in non-polar and moderately polar organic solvents is expected to be enhanced. The parent drug, naproxen, shows higher solubility in solvents like chloroform (B151607) and octanol (B41247) compared to cyclohexane. researchgate.net this compound would likely follow a similar trend, showing good solubility in alcohols (like its native isopropyl alcohol), esters, and chlorinated solvents. najah.edu

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. While this compound itself is not a surfactant, this property is relevant for related naproxen salts and formulations. Studies on naproxen sodium and naproxen-based ionic liquids have determined their CMC values. nih.govresearchgate.net These studies show that at certain concentrations in solution, these molecules can aggregate to form micelles, which can influence drug delivery and solubility of other compounds. nih.gov

Table 2: Solubility of Parent Compound Naproxen in Various Solvents at ~298-300 K This table provides context for the expected solubility behavior of the more lipophilic isopropyl ester.

| Solvent | Solubility (mol·L⁻¹) | Reference |

| Water | 3.02 x 10⁻⁴ | daneshyari.com |

| Cyclohexane | Low | researchgate.net |

| Propylene Glycol | 7.0 x 10⁻² | researchgate.net |

| Octanol | High | researchgate.net |

| Chloroform | High | researchgate.net |

| Dimethylformamide (DMF) | 1.48 | daneshyari.com |

| Dimethyl Sulfoxide (DMSO) | 1.56 | daneshyari.com |

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P or Kow), is a crucial parameter that influences a drug's absorption and distribution. It describes the partitioning of a compound between a lipid (octanol) and an aqueous phase.

The esterification of the carboxylic acid group of naproxen to form this compound increases its lipophilicity. The parent naproxen has a reported log P value of approximately 3.3. nih.govchemrxiv.org Computational models predict a higher log P for the isopropyl ester.

Table 3: Lipophilicity Data for Naproxen and this compound

| Compound | log P (XLogP3) | Source |

| Naproxen | 3.3 | nih.gov |

| This compound | 3.9 | nih.gov |

Experimentally, log P can be determined using methods like the shake-flask method, followed by quantification of the compound in each phase using UV-Vis spectrophotometry or HPLC. nih.gov Another common technique is reversed-phase thin-layer chromatography (RP-TLC), where the lipophilicity is correlated with the retention behavior of the compound on a non-polar stationary phase. researchgate.net

The pH-dependent behavior of this compound is fundamentally different from its parent acid, naproxen. As an ester, it is a neutral molecule and does not have an ionizable group; therefore, it does not have a pKa or pKb value. Its aqueous solubility is not expected to change significantly with pH.

However, the chemical stability of the ester is highly pH-dependent. This compound is susceptible to hydrolysis, a chemical reaction that breaks the ester bond to yield the parent naproxen and isopropyl alcohol. This hydrolysis can be catalyzed by both acid and base. Kinetic studies on related naproxen prodrugs have shown that the rate of hydrolysis is significantly influenced by pH. scispace.com The ester is generally most stable at a slightly acidic pH and hydrolyzes more rapidly under strongly acidic (pH < 2) or, more significantly, alkaline (pH > 8) conditions. researchgate.netscispace.com

For context, the parent compound, naproxen, is a weak acid with a pKa of approximately 4.15-4.2. nih.govresearchgate.net This means that below its pKa, naproxen exists predominantly in its neutral, less water-soluble carboxylic acid form, while above its pKa, it exists as the charged, more water-soluble carboxylate anion. hmdb.ca This is the primary reason for the pH-dependent solubility of naproxen itself.

Optical Rotation for Enantiomeric Purity

Optical rotation is a critical analytical technique employed to determine the enantiomeric purity of chiral molecules such as this compound. This method is based on the principle that enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light to an equal degree but in opposite directions. anton-paar.comamherst.edu The S-enantiomer of naproxen is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction, denoted by a positive (+) sign. pearson.com Conversely, the R-enantiomer would rotate light in a counter-clockwise direction.

The magnitude of the observed rotation is directly proportional to the concentration of the enantiomer in a solution and the path length of the light through the sample. amherst.edu Therefore, by measuring the specific rotation of a sample of this compound and comparing it to the specific rotation of the pure S-enantiomer, the enantiomeric excess (e.e.) can be calculated. Enantiomeric excess is a measure of the purity of an enantiomer in a mixture and indicates the predominance of one enantiomer over the other. pearson.com

For instance, a sample containing only the S-enantiomer of this compound will exhibit a maximum positive specific rotation. A racemic mixture, containing equal amounts of the S- and R-enantiomers, will be optically inactive as the rotations cancel each other out. anton-paar.com Any deviation from the maximum specific rotation indicates the presence of the R-enantiomer impurity. The United States Pharmacopeia (USP) monograph for naproxen includes the determination of the specific optical rotation value as a method for assessing its enantiopurity. nih.gov

The following interactive table illustrates the theoretical relationship between the enantiomeric composition of a this compound sample and its observed optical rotation, assuming a specific rotation of +66° for the pure S-enantiomer. pearson.com

| % of S-Enantiomer | % of R-Enantiomer | Enantiomeric Excess (% e.e.) of S-Enantiomer | Predicted Specific Rotation ([α]) |

| 100% | 0% | 100% | +66.0° |

| 99% | 1% | 98% | +64.7° |

| 98% | 2% | 96% | +63.4° |

| 97% | 3% | 94% | +62.0° |

| 95% | 5% | 90% | +59.4° |

| 50% | 50% | 0% | 0° |

Application of Reference Standards in Analytical Method Validation and Quality Control

Reference standards of this compound are indispensable for the validation of analytical methods and for routine quality control (QC) testing in pharmaceutical manufacturing. sigmaaldrich.com These standards are highly purified and well-characterized materials that serve as a benchmark against which a sample of this compound can be compared. usp.org Certified Reference Materials (CRMs) for this compound are produced in accordance with ISO 17034 and ISO/IEC 17025, ensuring their suitability for quantitative and qualitative analyses. sigmaaldrich.com

In the context of analytical method validation, as per International Council for Harmonisation (ICH) guidelines, reference standards are crucial for establishing key performance parameters of a method, such as: impactfactor.orgnih.gov

Accuracy : The accuracy of a method is determined by comparing the results obtained from analyzing a sample with a known concentration of this compound (prepared from the reference standard) to the true value.

Precision : This is assessed by repeatedly analyzing a homogenous sample of this compound to determine the degree of agreement among individual test results. The reference standard can be used to prepare these samples.

Specificity : The ability of the analytical method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products, is confirmed using the reference standard.

Linearity : A linear relationship between the concentration of this compound and the analytical signal is established by preparing a series of dilutions of the reference standard. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD and LOQ, which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively, are determined using solutions prepared from the reference standard. nih.gov

For routine quality control, this compound reference standards are used in assays to determine the identity, purity, and strength of the active pharmaceutical ingredient (API) and its finished dosage forms. This ensures that each batch of the product meets the required specifications before it is released.

The table below outlines the typical application of a this compound reference standard in the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification.

| Validation Parameter | Purpose | Application of Reference Standard | Acceptance Criteria (Typical) |

| Accuracy | To assess the closeness of the test results to the true value. | Analysis of samples spiked with known amounts of the reference standard at different concentration levels. | Recovery between 98.0% and 102.0%. |

| Precision (Repeatability & Intermediate) | To demonstrate the consistency of results under the same and different conditions (e.g., different days, analysts). | Multiple preparations and injections of a sample solution prepared from the reference standard. | Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | To ensure the method is selective for this compound. | Analysis of the reference standard in the presence of potential impurities and degradation products. | The peak for this compound should be pure and well-resolved from other peaks. |

| Linearity | To verify a proportional relationship between concentration and detector response. | Preparation and analysis of a calibration curve using at least five concentrations of the reference standard. | Correlation coefficient (r²) ≥ 0.999. |

| LOD & LOQ | To determine the lowest concentration that can be detected and quantified with acceptable precision and accuracy. | Serial dilutions of the reference standard to determine signal-to-noise ratios (S/N) of 3:1 for LOD and 10:1 for LOQ. | S/N ratio should be met and precision at LOQ should be acceptable. |

Computational and Theoretical Investigations

Molecular Docking Simulations of Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein's active site. For Naproxen (B1676952) Isopropyl Ester, docking simulations have been primarily focused on its interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).

In silico studies have explored the binding pattern of Naproxen Isopropyl Ester within the active site of the COX-2 enzyme. The binding mode of this ester is comparable to that of its parent compound, naproxen, and other 2-arylpropionic acid NSAIDs. nih.gov Post-docking analysis reveals that, like naproxen, the isopropyl ester derivative is positioned within the enzyme's active site to allow for key molecular interactions. nih.gov

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target protein. A more negative binding energy value typically indicates a stronger and more stable interaction. For this compound, the binding energy with the COX-2 enzyme was calculated using the Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. semanticscholar.org

Simulations have shown that this compound possesses the lowest binding energy among a series of naproxen esters (methyl, ethyl, and isopropyl). nih.govbanglajol.infobanglajol.info This suggests a weaker interaction with the COX-2 active site compared to the other esters and the parent drug. nih.gov The calculated binding free energy (ΔGbind) for this compound was -33.12 kcal/mol. semanticscholar.orgbanglajol.info This is considerably higher (less favorable) than that of naproxen (-63.94 kcal/mol) and naproxen methyl ester (-66.33 kcal/mol), which was found to have the strongest binding affinity in the series. semanticscholar.orgbanglajol.info This weaker binding energy correlates with the reduced van der Waals interactions noted in the binding site analysis. nih.gov

| Compound | Binding Energy (ΔGbind, kcal/mol) |

|---|---|

| Naproxen Methyl Ester | -66.33 |

| Naproxen | -63.94 |

| This compound | -33.12 |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a ligand-enzyme complex, MD simulations can provide critical insights into the stability of the binding pose predicted by molecular docking, as well as the conformational flexibility of both the ligand and the protein. mdpi.com

In Silico Prediction of Molecular Properties (e.g., ADME parameters for comparative analysis of chemical features)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success as therapeutic agents. For this compound and its related compounds, software such as QikProp has been used to calculate a range of pharmaceutically relevant descriptors. semanticscholar.org

These computational analyses have indicated that this compound possesses a satisfactory ADME profile. nih.govbanglajol.info The esterification of naproxen's carboxylic acid group alters several key physicochemical properties. For instance, the predicted octanol (B41247)/water partition coefficient (QPlogPo/w) for the isopropyl ester is higher than that of naproxen, indicating increased lipophilicity. This can influence its absorption and distribution characteristics. Other important parameters, such as the predicted aqueous solubility (QPlogS) and blood-brain barrier permeability (QPlogBB), are also modified. Crucially, the compound is predicted to adhere to Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness. semanticscholar.org

Below is a table of predicted ADME and physicochemical properties for this compound compared to its parent compound, naproxen.

| Property | Description | Naproxen | This compound | Acceptable Range |

|---|---|---|---|---|

| MW | Molecular Weight | 230.26 | 272.34 | 130.0 - 725.0 |

| HB donor | Hydrogen Bond Donors | 1 | 0 | 0.0 - 6.0 |

| HB acceptor | Hydrogen Bond Acceptors | 3 | 3 | 2.0 - 20.0 |

| QPlogPo/w | Predicted Octanol/Water Partition Coefficient | 2.84 | 4.08 | -2.0 - 6.5 |

| QPlogS | Predicted Aqueous Solubility | -3.69 | -4.71 | -6.5 - 0.5 |

| QPlogBB | Predicted Blood-Brain Barrier Permeability | -0.45 | -0.08 | -3.0 - 1.2 |

| #rtvFG | Number of reactive functional groups | 1 | 1 | - |

| RuleOfFive | Number of violations of Lipinski's rule of five | 0 | 0 | 0 to 4 (max) |

Data sourced from Akter et al. (2023). semanticscholar.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. indexcopernicus.comresearchgate.net These methods can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map. researchgate.net These parameters are fundamental to understanding a molecule's chemical reactivity, stability, and intermolecular interactions.

For this compound, a similar DFT study would elucidate how the addition of the isopropyl group modifies the electronic structure of the naproxen scaffold. It would be expected to alter the electron density around the ester functional group and could influence the molecule's reactivity and its ability to participate in non-covalent interactions, such as those observed in the COX-2 binding site. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Comparing this value for the ester and the parent acid would provide theoretical insight into their relative stabilities and reactivities. indexcopernicus.com

Emerging Research Directions

Exploration of Novel Amino Acid Ester Conjugates and Ionic Liquids

A significant area of research involves the conjugation of naproxen (B1676952) with amino acid isopropyl esters to form novel salts, many of which are classified as pharmaceutically active ionic liquids (API-ILs). mdpi.com This strategy aims to overcome the poor water solubility of naproxen, which is practically insoluble in water at low pH. mdpi.comhmdb.ca By pairing naproxen with various amino acid esters, researchers have successfully synthesized new derivatives with markedly improved solubility and modified lipophilicity. mdpi.comnih.govresearchgate.net

The synthesis typically involves a three-step method where amino acids are first esterified with isopropanol (B130326), followed by a reaction with naproxen to form the salt. researchgate.net Spectroscopic analysis using NMR and FTIR has confirmed the formation of these salts through proton transfer from the carboxylic group of naproxen to the amine group of the amino acid ester. nih.gov

These novel compounds are often classified as ionic liquids because they are ionic in structure and typically have melting points below 100 °C. mdpi.comnih.gov The formation of these salts leads to a significant lowering of the melting point compared to the parent naproxen, indicating a reduction in the crystal lattice energy, which contributes to increased solubility. nih.gov For instance, the conversion of naproxen into ionic liquids with cations like choline or L-proline alkyl esters has been shown to dramatically increase water solubility. nih.govacs.org One study reported an increase in water solubility of more than 850 times for certain naproxen-based ILs compared to the original drug. acs.org

Research has demonstrated that these conjugates not only have improved solubility but also enhanced permeation through skin models. nih.govresearchgate.net For example, a derivative synthesized with L-proline isopropyl ester, [ProOiPr][NAP], showed a nearly four-fold increase in the permeation of naproxen through the skin. researchgate.netnih.gov This makes these novel conjugates promising candidates for topical and transdermal drug delivery systems. mdpi.com

| Amino Acid Ester Conjugate | Key Findings | Reference |

|---|---|---|

| L-proline isopropyl ester naproxenate ([ProOiPr][NAP]) | Significantly lowered melting point compared to naproxen; increased skin permeation by almost four-fold. | researchgate.netnih.gov |

| Glycine isopropyl ester naproxenate ([GlyOiPr][NAP]) | Formed a salt with naproxen to improve water solubility and enhance skin permeation. | nih.gov |

| L-valine isopropyl ester naproxenate | Conjugation indicated low toxicity against murine macrophage cell lines; binding affinity to bovine serum albumin was lower than parent naproxen, suggesting faster diffusion potential. | mdpi.comacs.org |

| L-isoleucine, L-threonine, L-methionine isopropyl esters | Synthesized as ionic liquids with naproxen, showing potential for topical preparations and antimicrobial activity against gram-negative bacteria. | mdpi.com |

Investigations into Stereoselective Synthesis and Hydrolysis of Naproxen Isopropyl Ester

The therapeutic activity of naproxen resides in the (S)-(+)-enantiomer. nih.gov Consequently, research into the stereoselective synthesis and hydrolysis of its esters, including the isopropyl ester, is crucial for producing the optically pure drug efficiently.

One prominent approach is the stereoselective hydrolysis of racemic naproxen esters using enzymes. nih.gov Carboxyl esterases have been successfully used to selectively hydrolyze racemic naproxen esters to yield the desired (S)-(+)-Naproxen. nih.gov In one study, the hydrolysis of a racemic naproxen ester using a carboxyl esterase in a multicompartment electrolyzer reactor achieved a 45% conversion with an enantiomeric excess of 84% after 90 minutes. nih.gov This method also allows for the continuous removal of the product and recovery of the enzyme for reuse. nih.gov

Other research has focused on engineered esterases for the enantioselective hydrolysis of various naproxen esters. mdpi.comvapourtec.com An engineered esterase from Bacillus subtilis (BS2m) was found to be significantly more effective than homologous enzymes in this process. mdpi.comvapourtec.com Structural analysis of the enzyme's active site helped to explain its substrate preference. mdpi.com While the high insolubility of naproxen esters in water presents a challenge for these biocatalytic processes, strategies such as the addition of surfactants have been employed to overcome this limitation in continuous flow reactors. mdpi.comvapourtec.com

Patented stereospecific synthesis routes for naproxen often involve the creation and subsequent hydrolysis of an ester intermediate. googleapis.comgoogle.com These multi-step processes may include the Friedel-Crafts reaction of a naphthalene (B1677914) derivative with an (S)-2-halo-propionyl halide, followed by ketalization, rearrangement to form an optically active ester, and finally, hydrolysis to yield (S)-Naproxen. googleapis.comgoogle.com

Studies on the Influence of Molecular Architecture on Intermolecular Interactions and Solid-State Properties

The molecular architecture of this compound and its derivatives significantly influences their physical properties and biological interactions. Molecular docking studies have been conducted to understand the intermolecular interactions between naproxen esters and their biological target, the cyclooxygenase (COX) enzyme. banglajol.infobanglajol.info

These studies suggest that the substitution of the carboxylic acid with an ester group, such as an isopropyl ester, can alter the molecule's orientation within the COX-2 active site. banglajol.info While methyl and ethyl esters of naproxen showed hydrogen bonding with arginine (ARG120) and tyrosine (TYR355) residues, the orientation of the isopropyl ester was slightly different. banglajol.info The bulkier isopropyl group appeared to decrease the van der Waals interaction with the TRP387 residue, which might affect its COX-2 inhibitory activity. banglajol.info The isopropyl ester possessed the lowest binding energy towards the COX-2 enzyme among the methyl, ethyl, and isopropyl esters studied. banglajol.infobanglajol.inforesearchgate.net

The solid-state properties of naproxen derivatives are also a key area of investigation. The conversion of naproxen into salts with amino acid esters results in different crystalline structures, as confirmed by X-ray powder diffractometry (XRD). nih.gov These new crystalline forms exhibit different diffraction patterns compared to the parent drug. nih.gov Differential scanning calorimetry (DSC) has shown that the melting point of these salts is dependent on the molecular architecture of the ester chain; for instance, the branching of the alkyl chain in the isopropyl ester causes an increase in the melting point compared to the straight-chain n-propyl ester. nih.gov The main intermolecular interaction in co-crystals of naproxen is often hydrogen bonding, with weaker C-H⋯π interactions also contributing to the crystal structure. mdpi.com Studies on solid dispersions of naproxen have also highlighted that weak drug-polymer hydrogen bonds can form, influencing properties like dissolution rate. researchgate.net

| Property | Observation for this compound / Related Derivatives | Reference |

|---|---|---|

| Intermolecular Interaction (Docking) | Possessed the lowest binding energy towards COX-2 compared to methyl/ethyl esters. The bulky isopropyl group may alter orientation and decrease van der Waals interaction with TRP387. | banglajol.infobanglajol.info |

| Melting Point (DSC) | The branched isopropyl chain in the [ProOiPr][NAP] salt results in a higher melting point compared to the n-propyl derivative, [ProOPr][NAP]. | nih.gov |

| Crystallinity (XRD) | Salts of naproxen with L-proline alkyl esters, including the isopropyl ester, are crystalline but exhibit different diffraction patterns from the parent naproxen. | nih.gov |